2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone

Antiviral Respiratory Syncytial Virus Structure-Activity Relationship

2-[(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone (CAS 93752-21-7) is a synthetic small molecule belonging to the imidazo[4,5-b]pyridine class. Its core scaffold features a 6-bromo-substituted imidazo[4,5-b]pyridine bicyclic system linked via a sulfanyl bridge to a phenylethanone moiety.

Molecular Formula C14H10BrN3OS
Molecular Weight 348.22 g/mol
CAS No. 93752-21-7
Cat. No. B12930125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone
CAS93752-21-7
Molecular FormulaC14H10BrN3OS
Molecular Weight348.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Br
InChIInChI=1S/C14H10BrN3OS/c15-10-6-11-13(16-7-10)18-14(17-11)20-8-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18)
InChIKeyLHUSKOINAOMLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone (CAS 93752-21-7): Compound Class and Baseline Characteristics for Procurement Decision-Making


2-[(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone (CAS 93752-21-7) is a synthetic small molecule belonging to the imidazo[4,5-b]pyridine class. Its core scaffold features a 6-bromo-substituted imidazo[4,5-b]pyridine bicyclic system linked via a sulfanyl bridge to a phenylethanone moiety [1]. This compound is recognized as a potential pharmacophore for kinase inhibition and other therapeutic targets, although comprehensive biological profiling for this specific entity remains limited in the open literature [1][2].

Why Generic Substitution of 2-[(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone is Not Supported by Evidence


Within the imidazo[4,5-b]pyridine chemical space, small structural modifications profoundly alter biological activity profiles. For instance, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (compound 7) exhibits moderate antiviral activity (EC50 21 μM against RSV) [1], while the 4-nitro-phenyl ethanone analog (CHEMBL1383018) is linked to distinct antimicrobial and anticancer screening data [2]. The target compound, with its unique sulfanyl-phenylethanone substitution at the 2-position, cannot be assumed to share the same potency, selectivity, or even target engagement as these analogs, making direct substitution scientifically unjustifiable without matched-pair experimental data [1][2].

Critical Assessment of Direct Quantitative Evidence for 2-[(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone


Antiviral Activity Gap: Target Compound vs. 6-Bromo-2-phenyl Analog

No direct antiviral data exists for the target compound. The closest structural comparator with quantitative data is 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Compound 7), which demonstrated moderate activity against RSV with an EC50 of 21 μM. No cross-study or head-to-head data are available to place the Target compound on this activity scale. This evidence gap downstream of a single atom substitution (C vs. S-CH2-CO-Ph linker) represents a critical decision point for procurement [1].

Antiviral Respiratory Syncytial Virus Structure-Activity Relationship

Kinase Inhibition Profile: Target Compound vs. 4-Nitro-Phenyl Analog

The target compound lacks direct kinase profiling data. Its structural analog, 2-(6-bromo-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-1-(4-nitro-phenyl)-ethanone (CHEMBL1383018), has been associated with antimicrobial and anticancer screening hits in PubChem, but no quantitative IC50 values were retrieved from open databases for a head-to-head comparison [1].

Kinase Inhibition Anticancer CHEMBL

Reactive Group Chemistry: Nucleophilic Susceptibility of the Bromo Position

A class-level inference can be drawn for the 6-bromo substituent: this position is activated for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), consistent with the behavior of structurally analogous 6-bromo-imidazo[4,5-b]pyridines used as intermediates in kinase inhibitor synthesis [1]. This synthetic handle distinguishes it from non-halogenated or differently substituted analogs, providing differential utility as a late-stage diversification point [2].

Synthetic Chemistry Cross-Coupling Intermediate Utility

Evidence-Linked Application Scenarios for 2-[(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone Procurement


Synthetic Intermediate for Focused Kinase Inhibitor Libraries

The compound's 6-bromo handle and sulfanyl linker offer two distinct diversification points for constructing focused libraries based on the imidazo[4,5-b]pyridine kinase hinge-binder scaffold. This utility is inferred from the class-level behavior of 6-bromo-imidazo[4,5-b]pyridines in medicinal chemistry campaigns targeting Aurora kinases and TAM receptors [1][2]. Procurement is justified when the primary objective is SAR exploration around the 2-position linker, not immediate bioactivity.

Chemical Probe for RSV Antiviral SAR Studies (Gap-Filling)

Given the antiviral activity of the 6-bromo-2-phenyl analog (EC50 21 μM against RSV) [1], this compound can serve as a chemical probe to delineate the SAR contribution of the 2-substituent. A matched-pair analysis between the 2-phenyl and 2-sulfanyl-phenylethanone derivatives would generate decision-quality data, resolving the current evidence gap [1].

Reference Material for Analytical Method Development

As documented by its inclusion in the KnowItAll NMR Spectral Library (DMSO-d₆, ¹H NMR) [1], this compound can serve as a characterized small-molecule reference standard for developing chromatographic purity methods (HPLC/UPLC) or mass spectrometry assays. This application requires no biological data and leverages its available physicochemical and spectroscopic fingerprints.

Negative Control for Nitro-Phenyl Analog Bioassays

For research groups studying CHEMBL1383018 (4-nitro-phenyl ethanone analog) [1], procuring the nitro-free target compound provides a critical control to assess the contribution of the nitro group to any observed bioactivity. This mitigates the risk of false-positive hits arising from the nitro pharmacophore's pan-assay interference properties (PAINS).

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